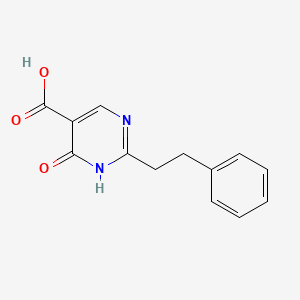![molecular formula C16H15N3O4 B2493366 3-(5-Methyl-2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 1245569-14-5](/img/structure/B2493366.png)
3-(5-Methyl-2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrimidine, a class of compounds with wide-ranging applications in medicinal chemistry due to their biological activities. Pyrimidine derivatives, including this compound, are synthesized for their potential pharmacological properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions with various substituted propanoic acids and heterocyclic amines. For instance, Harutyunyan et al. (2015) detailed the synthesis of pyrimidine derivatives through successive reactions of chlorination, amination, and heterocyclization starting from propanoic acid precursors (Harutyunyan et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. Yao et al. (2013) provided insights into the crystal structures of uracil derivatives, closely related to the compound , through X-ray diffraction, demonstrating the presence of N–H···O hydrogen bonding (Yao et al., 2013).
Chemical Reactions and Properties
Chemical reactions of pyrimidine derivatives include cyclocondensation and reactions with various reagents to form new compounds with different substituents. Erkin and Ramsh (2014) discussed a domino reaction involving pyrimidine derivatives, showcasing their reactivity and potential for generating diverse molecular structures (Erkin & Ramsh, 2014).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystal structure are crucial for understanding the behavior of chemical compounds. The crystallographic studies, as discussed by Yao et al. (2013), provide detailed insights into the physical structure, which in turn influences the solubility and thermal stability of these compounds (Yao et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical reagents and the ability to form various derivatives, highlight the versatility of pyrimidine compounds. The work by Harutyunyan et al. (2015), among others, outlines the broad range of chemical reactions that these compounds can undergo, contributing to their chemical diversity (Harutyunyan et al., 2015).
科学的研究の応用
Synthesis and Derivative Formation
Derivatives of pyrimidin-5-ylpropanoic acids, including 3-(5-Methyl-2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid, have been synthesized through a series of chemical reactions, including chlorination, amination, and heterocyclization. These synthetic routes have resulted in the formation of various 4-amino-substituted pyrimidines and pyrazolo-based pyrimidine scaffolds, indicating the compound's potential as a versatile precursor in medicinal chemistry (Harutyunyan et al., 2015).
Structural Characterization and Applications
The chemical structures of these synthesized compounds have been confirmed using various analytical techniques such as IR, UV, 1H-NMR, and 13C-NMR, demonstrating their identity and purity. These compounds, particularly pyrazole-based pyrimidine scaffolds, have shown promise in Acquired Immune Deficiency Syndrome (AIDS) chemotherapy. Their synthesis involves a cost-effective multicomponent reaction, making them a viable option for drug discovery and development (Ajani et al., 2019).
特性
IUPAC Name |
3-(5-methyl-2,7-dioxo-3-phenyl-1,4-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-9-11(7-8-12(20)21)16(23)19-14(17-9)13(15(22)18-19)10-5-3-2-4-6-10/h2-6,17H,7-8H2,1H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEKWCAWVCDZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(C(=O)N2)C3=CC=CC=C3)N1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2493283.png)
![7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]-triazin-4-one](/img/structure/B2493284.png)
![(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B2493285.png)
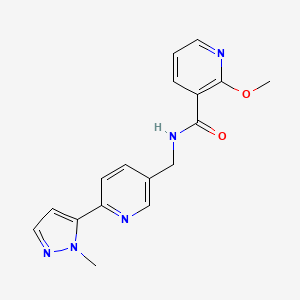
![N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide](/img/structure/B2493290.png)
![5-bromo-2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2493292.png)
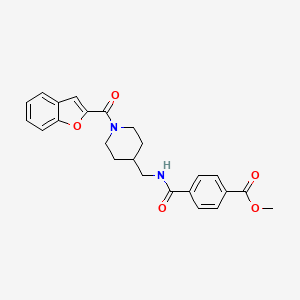
![[(2-Cyanoethyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2493295.png)
methanone](/img/structure/B2493296.png)
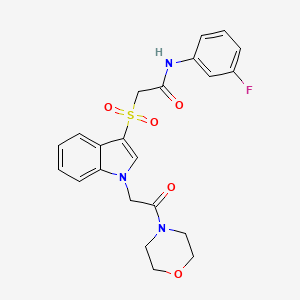
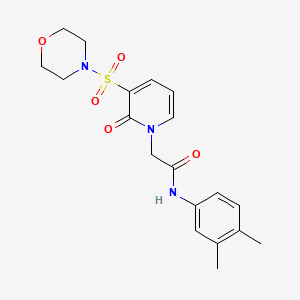

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2493304.png)
